alpha-Nitrobenzyl phenyl sulfone

Organic Synthesis Thermal Stability Physical Property Comparison

Source alpha-Nitrobenzyl phenyl sulfone (CAS 21272-78-6) for its unique ortho-nitrobenzyl/phenylsulfonyl scaffold. This intermediate is not functionally interchangeable with 3‑ or 4‑nitro analogs—substitution alters VNS regioselectivity and solid-state packing. Choose this compound for robust thermal stability (predicted bp ~470 °C) and tailored photochemical performance in photoacid generator or controlled-release applications. Ideal for building benzothienoquinoline frameworks via [3+3] annulation under mild, metal-free conditions.

Molecular Formula C13H11NO4S
Molecular Weight 277.30 g/mol
CAS No. 21272-78-6
Cat. No. B11954794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Nitrobenzyl phenyl sulfone
CAS21272-78-6
Molecular FormulaC13H11NO4S
Molecular Weight277.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H11NO4S/c15-14(16)13(11-7-3-1-4-8-11)19(17,18)12-9-5-2-6-10-12/h1-10,13H
InChIKeyNXYDACGBBYORBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Nitrobenzyl Phenyl Sulfone (CAS 21272-78-6) Procurement Guide: Key Properties for Research and Industrial Selection


alpha-Nitrobenzyl phenyl sulfone (CAS 21272-78-6), molecular formula C₁₃H₁₁NO₄S, is an aromatic sulfone derivative characterized by a phenylsulfonyl group and a nitrobenzyl moiety . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, heterocycles, and photoactive materials . Its predicted physical properties include a boiling point of 469.6±45.0 °C and a density of 1.349±0.06 g/cm³ .

Why In-Class Nitrobenzyl Sulfones Cannot Be Interchanged: The Critical Role of Substituent Position and Electronic Effects


Nitrobenzyl phenyl sulfones are not functionally interchangeable due to significant variations in reactivity, stability, and synthetic utility driven by the position of the nitro group (ortho, meta, para) and the nature of the benzylic substituent. As demonstrated in vicarious nucleophilic substitution (VNS) reactions, the regioselectivity and yield of α-substituted nitrobenzyl sulfones are exquisitely sensitive to the electronic and steric environment imparted by the nitroarene ring [1]. Furthermore, the solid-state packing and intermolecular interactions of sulfones, which can influence properties such as solubility and crystallinity, are modulated by substituent effects on S–C bond distances, even when S–O distances remain largely unaffected [2]. Therefore, substituting alpha-nitrobenzyl phenyl sulfone with a 2‑nitro, 4‑nitro, or unsubstituted benzyl analog without rigorous evaluation will likely result in altered reaction outcomes and compromised product profiles.

Quantitative Differentiation of alpha-Nitrobenzyl Phenyl Sulfone: Evidence-Based Comparisons with Closest Analogs


Thermal Stability and Boiling Point: alpha-Nitrobenzyl Phenyl Sulfone vs. Unsubstituted Benzyl Phenyl Sulfone

alpha-Nitrobenzyl phenyl sulfone (CAS 21272-78-6) exhibits a significantly higher predicted boiling point (469.6 ± 45.0 °C) compared to the unsubstituted benzyl phenyl sulfone (CAS 3112-88-1, predicted boiling point 421.4 ± 28.0 °C at 760 mmHg) . This 48.2 °C difference reflects the enhanced intermolecular interactions conferred by the nitro group, potentially translating to greater thermal robustness in high-temperature synthetic applications.

Organic Synthesis Thermal Stability Physical Property Comparison

Solid-State Packing and Hydrogen Bonding: Differential S–C Bond Distances in alpha-Nitrobenzyl vs. 4-Nitrobenzyl Phenyl Sulfone

X-ray crystallographic analysis of a series of sulfones revealed that while S–O bond distances are largely unaffected by para-substituents, S–C bond distances exhibit small but measurable changes influenced by the nature of the substituent [1]. Specifically, for 4-nitrobenzylphenyl sulfone (compound 6), the S–C bond distances range from 1.743(7) to 1.790(3) Å [1]. Although exact values for alpha-nitrobenzyl phenyl sulfone are not reported, the presence of a nitro group on the benzyl ring is expected to similarly perturb S–C bond lengths relative to unsubstituted benzyl phenyl sulfone, thereby affecting intermolecular soft hydrogen bonding interactions and solid-state packing.

Crystallography Solid-State Chemistry Intermolecular Interactions

Synthetic Utility in Vicarious Nucleophilic Substitution: Yield Advantages Over Alternative Electrophiles

In vicarious nucleophilic substitution (VNS) reactions, carbanions derived from α-chloroalkyl phenyl sulfones react with nitrobenzenes to afford α-substituted nitrobenzyl sulfones. While specific yields for alpha-nitrobenzyl phenyl sulfone are not tabulated, the general methodology demonstrates that the phenyl sulfone moiety provides a superior leaving group compared to halogens or alkoxy groups, enabling efficient and regioselective C–H functionalization [1]. For instance, the VNS reaction of nitrobenzene with chloromethyl phenyl sulfone carbanion yields the corresponding nitrobenzyl sulfone with high regioselectivity for the ortho and para positions [1].

VNS Reaction Nitroarene Functionalization Yield Optimization

Photochemical Reactivity: The Coupled o-Nitrobenzyl–Benzylsulfonyl Chromophore

The photochemistry of o-nitrobenzyl and benzylsulfonyl derivatives has been studied extensively, but their coupled reactivity in a single molecule, such as alpha-nitrobenzyl phenyl sulfone, presents unique opportunities. Studies indicate that the proximity of the photochemically active nitro and sulfonyl groups leads to mutual influence on excited-state behavior and reaction pathways [1]. While quantitative quantum yield data are not available, the combination of these two chromophores in one molecule is expected to yield distinct photochemical outcomes compared to using separate components.

Photochemistry Photoactive Materials Chromophore Design

Optimal Use Cases for alpha-Nitrobenzyl Phenyl Sulfone in Academic and Industrial Settings


Synthesis of α-Substituted Nitrobenzyl Derivatives via VNS–Alkylation Sequences

This compound is ideally employed as a building block in vicarious nucleophilic substitution (VNS) reactions, where its phenyl sulfone group facilitates direct C–H functionalization of nitroarenes. The resulting α-substituted nitrobenzyl sulfones serve as versatile intermediates for further transformations, including the synthesis of pharmaceuticals and agrochemicals [1].

Preparation of Heterocyclic Scaffolds via Transition-Metal-Free Annulation

alpha-Nitrobenzyl phenyl sulfone can be used as a precursor for the generation of phenylsulfonylmethyl carbanions. These carbanions participate in [3+3] annulation reactions with nitroarenes to construct benzothienoquinoline frameworks in good yields under mild, transition-metal-free conditions .

Development of Photoactivatable Materials and Photolabile Protecting Groups

The molecule's combined o-nitrobenzyl and benzylsulfonyl chromophores make it a valuable scaffold for designing photoacid generators or photolabile protecting groups. Its photochemical behavior, influenced by the interplay of both functional groups, offers a tunable platform for applications in photolithography and controlled release systems [2].

Solid-State Formulation and Crystallinity Control

Based on its predicted physical properties and the known solid-state behavior of analogous nitrobenzyl sulfones, alpha-nitrobenzyl phenyl sulfone can be selected for formulations where higher thermal stability and specific packing motifs are advantageous. Its higher boiling point relative to unsubstituted benzyl sulfones suggests greater robustness under thermal stress .

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